molecular formula C11H14ClNO2 B8568701 3-chloro-N-hydroxy-2,2-dimethyl-N-phenylpropanamide CAS No. 81777-73-3

3-chloro-N-hydroxy-2,2-dimethyl-N-phenylpropanamide

Cat. No. B8568701
M. Wt: 227.69 g/mol
InChI Key: TVIRPTGZIJUNGS-UHFFFAOYSA-N
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Patent
US04405357

Procedure details

Under an argon atmosphere a stirred solution of 10.0 grams (0.065 mole) of 3-chloro-2,2-dimethylpropionyl chloride (prepared in the manner of Example 1, Step B) in 70 ml of methylene chloride was cooled to -70° and 6.1 grams (0.075 mole) of pyridine was added dropwise. A solution of 7.0 grams (0.065 mole) of N-phenylhydroxylamine in 30 ml of methylene chloride was then added dropwise over a 20-minute period. During the addition the reaction mixture temperature rose to -55°. Upon completion of addition the reaction mixture was stirred at -70° to -55° for 30 minutes, then was allowed to warm to ambient temperature where it was stirred for two hours. The reaction mixture was diluted with 100 ml of methylene chloride and washed with 100 ml of water, 100 ml of an aqueous 10% hydrochloric acid solution, and finally with 100 ml of water. The organic layer was dried by standing over magnesium sulfate for 16 hours. The darkened mixture was filtered and the filtrate concentrated under reduced pressure to give a black residue. The residue was slurried with 15 ml of hexane and the insolubles collected by filtration. The insoluble material was recrystallized from hexane/ethyl acetate to give 3.7 grams of 3-chloro-N-hydroxy-N-phenyl-2,2-dimethylpropanamide; mp 120°-121°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](Cl)=[O:5].N1C=CC=CC=1.[C:15]1([NH:21][OH:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CCCCCC>C(Cl)Cl>[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([N:21]([OH:22])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CC=CC=C1)NO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at -70° to -55° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -70°
ADDITION
Type
ADDITION
Details
During the addition the reaction mixture temperature
CUSTOM
Type
CUSTOM
Details
rose to -55°
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for two hours
Duration
2 h
WASH
Type
WASH
Details
washed with 100 ml of water, 100 ml of an aqueous 10% hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
WAIT
Type
WAIT
Details
by standing over magnesium sulfate for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The darkened mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a black residue
FILTRATION
Type
FILTRATION
Details
the insolubles collected by filtration
CUSTOM
Type
CUSTOM
Details
The insoluble material was recrystallized from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(C(=O)N(C1=CC=CC=C1)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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